molecular formula C11H10N4O2 B3036806 allyl 6-(1H-1,2,4-triazol-1-yl)nicotinate CAS No. 400080-45-7

allyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Cat. No.: B3036806
CAS No.: 400080-45-7
M. Wt: 230.22 g/mol
InChI Key: GLVXZILJTXOHJN-UHFFFAOYSA-N
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Description

Allyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an allyl group attached to the 6-position of a nicotinic acid moiety, which is further functionalized with a 1H-1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl 6-(1H-1,2,4-triazol-1-yl)nicotinate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Attachment of the Allyl Group: The allyl group can be introduced through an allylation reaction, where an allyl halide reacts with a suitable nucleophile.

    Coupling with Nicotinic Acid: The final step involves coupling the triazole derivative with nicotinic acid or its ester using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Allyl 6-(1H-1,2,4-triazol-1-yl)nicotinate can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Epoxides, allyl alcohols, and other oxygenated derivatives.

    Reduction: Dihydrotriazoles and partially reduced triazole derivatives.

    Substitution: Allyl-substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antifungal and antibacterial agent.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of allyl 6-(1H-1,2,4-triazol-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity may be attributed to the inhibition of ergosterol biosynthesis, a key component of fungal cell membranes. The compound’s anticancer properties could be linked to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds such as 1,2,4-triazole itself, 1,2,4-triazolyl benzoic acid, and other triazole-functionalized molecules.

    Nicotinic Acid Derivatives: Compounds like nicotinamide, nicotinic acid esters, and other nicotinic acid-based molecules.

Uniqueness

Allyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is unique due to the combination of its allyl group, triazole ring, and nicotinic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other triazole or nicotinic acid derivatives. For example, the presence of the allyl group may enhance its reactivity and biological activity compared to other triazole derivatives.

Properties

IUPAC Name

prop-2-enyl 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-2-5-17-11(16)9-3-4-10(13-6-9)15-8-12-7-14-15/h2-4,6-8H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVXZILJTXOHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CN=C(C=C1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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